[1,1'-Biphenyl]-2-carbonitrile
Overview
Description
1,1'-Biphenyl]-2-carbonitrile (also known as 1,1'-Biphenyl-2-ylidene-2-carbonitrile, or BPCN) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. BPCN has been studied extensively in recent years due to its unique properties and potential as a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPCN.
Scientific Research Applications
Antibacterial Activity Evaluation
- Scientific Field: Bioorganic Chemistry and Medicinal Chemistry .
- Application Summary: Biphenyl and dibenzofuran derivatives have been synthesized and evaluated for their antibacterial activities . These compounds were designed to combat the increasing prevalence of antibiotic-resistant bacteria .
- Methods of Application: The compounds were synthesized using Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .
- Results: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus .
Production of Other Organic Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Biphenyl is a starting material for the production of a host of other organic compounds . These include emulsifiers, optical brighteners, crop protection products, and plastics .
- Methods of Application: The specific methods of application would depend on the particular organic compound being synthesized .
- Results: The results would also depend on the specific organic compound being synthesized .
Use in Polychlorinated Biphenyls (PCBs)
- Scientific Field: Environmental Science and Pollution Research .
- Application Summary: Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
- Methods of Application: The specific methods of application would depend on the particular PCB being synthesized .
- Results: The results would also depend on the specific PCB being synthesized .
Use in Carbonless Copy Paper
- Scientific Field: Paper Industry .
- Application Summary: PCBs were blended with other chemicals and used in a range of products including carbonless copy paper .
- Methods of Application: The specific methods of application would depend on the particular product being manufactured .
- Results: The results would also depend on the specific product being manufactured .
Use in Optoelectronic Devices
- Scientific Field: Materials Science and Engineering .
- Application Summary: Carbazole-based polymeric and oligomeric compounds, which contain a bridged biphenyl unit, have been studied for their use in optoelectronic devices . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
- Methods of Application: The specific methods of application would depend on the particular device being manufactured .
- Results: The results would also depend on the specific device being manufactured .
Use in Environmental Science
- Scientific Field: Environmental Science .
- Application Summary: Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used in different industrial applications .
- Methods of Application: The specific methods of application would depend on the particular PCB being synthesized .
- Results: The results would also depend on the specific PCB being synthesized .
properties
IUPAC Name |
2-phenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPATYNQCGVFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179687 | |
Record name | (1,1'-Biphenyl)-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2-carbonitrile | |
CAS RN |
24973-49-7 | |
Record name | (1,1'-Biphenyl)-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIPHENYL-2-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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